molecular formula C18H12Cl2N2OS B186968 1H-Benzimidazole, 5-chloro-6-((4-chloro-1-naphthalenyl)oxy)-2-(methylthio)- CAS No. 174503-70-9

1H-Benzimidazole, 5-chloro-6-((4-chloro-1-naphthalenyl)oxy)-2-(methylthio)-

Cat. No.: B186968
CAS No.: 174503-70-9
M. Wt: 375.3 g/mol
InChI Key: OSDDXEWTQZXREV-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 5-chloro-6-((4-chloro-1-naphthalenyl)oxy)-2-(methylthio)- is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceutical agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzimidazole, 5-chloro-6-((4-chloro-1-naphthalenyl)oxy)-2-(methylthio)- typically involves multi-step organic reactions. The starting materials might include 5-chloro-1H-benzimidazole and 4-chloro-1-naphthol. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazole, 5-chloro-6-((4-chloro-1-naphthalenyl)oxy)-2-(methylthio)- can undergo various chemical reactions, including:

    Oxidation: This reaction might involve the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride could be used.

    Substitution: Halogenation or alkylation reactions might be common, using reagents like halogens or alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkyl halides.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in the development of pharmaceutical agents targeting specific diseases.

    Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would involve its interaction with specific molecular targets. This might include binding to enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    1H-Benzimidazole: A simpler analog with known biological activities.

    5-Chloro-1H-benzimidazole: A chlorinated derivative with potential antimicrobial properties.

    4-Chloro-1-naphthol: A naphthalene derivative used in various chemical syntheses.

Uniqueness

1H-Benzimidazole, 5-chloro-6-((4-chloro-1-naphthalenyl)oxy)-2-(methylthio)- is unique due to its specific substitution pattern, which might confer distinct biological or chemical properties compared to its analogs.

Properties

IUPAC Name

6-chloro-5-(4-chloronaphthalen-1-yl)oxy-2-methylsulfanyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N2OS/c1-24-18-21-14-8-13(20)17(9-15(14)22-18)23-16-7-6-12(19)10-4-2-3-5-11(10)16/h2-9H,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSDDXEWTQZXREV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=CC(=C(C=C2N1)Cl)OC3=CC=C(C4=CC=CC=C43)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00169843
Record name 1H-Benzimidazole, 5-chloro-6-((4-chloro-1-naphthalenyl)oxy)-2-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00169843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174503-70-9
Record name 1H-Benzimidazole, 5-chloro-6-((4-chloro-1-naphthalenyl)oxy)-2-(methylthio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174503709
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Benzimidazole, 5-chloro-6-((4-chloro-1-naphthalenyl)oxy)-2-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00169843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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